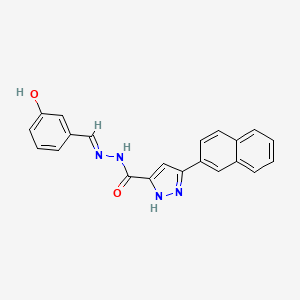

![molecular formula C13H16N2O2 B5551065 N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

N-[(cyclopentylamino)carbonyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "N-[(cyclopentylamino)carbonyl]benzamide," often involves complex organic reactions. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, were detailed through methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These processes highlight the intricate steps involved in creating benzamide derivatives, starting from their respective amino and carboxylate precursors (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, providing insights into their crystalline forms and spatial arrangements. As an example, the crystal structure determination of related benzamides reveals their monoclinic space group and unit cell dimensions, along with intramolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines under different conditions is one such reaction, showcasing the versatile nature of these compounds (Kazaryants, Erastov, Galkin, Vyrypaev, Salikhov, & Abdrakhmanov, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their solubility, melting points, and crystal structures, are fundamental for their application in various fields. These properties are often determined through spectroscopic techniques and crystallography, providing a basis for their identification and purity assessment.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for their functional applications. Studies involving molecular docking and bioassay as cyclooxygenase-2 inhibitors highlight the importance of understanding these properties for therapeutic applications (Al-Hourani et al., 2016).

Aplicaciones Científicas De Investigación

Electrophilic Cyclization in Organic Chemistry

A study by Mehta, Yao, and Larock (2012) delved into the electrophilic cyclization of 2-(1-alkynyl)benzamides, leading to the formation of cyclic imidates. This process, involving the oxygen of the carbonyl group rather than the nitrogen of the amide functionality, is significant in the synthesis of complex organic compounds (Mehta, Yao, & Larock, 2012).

Chemosensors in Environmental Analysis

Sun, Wang, and Guo (2009) developed a series of N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. This research highlights the potential of benzamide derivatives in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Cancer Research and Therapeutics

Kraker et al. (2003) investigated the role of CI-994, a derivative of N-acetyldinaline benzamide, in modulating histone acetylation in HCT-8 colon carcinoma. This compound inhibits histone deacetylase, leading to histone hyperacetylation, which is crucial in cancer therapy (Kraker et al., 2003).

Imaging and Diagnostic Applications

Eisenhut et al. (2000) focused on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. Their research contributed to the development of novel compounds for better melanoma uptake and selectivity in diagnostic imaging (Eisenhut et al., 2000).

Chemical Synthesis

Cui, Zhang, Wang, and Wu (2013) utilized vinylcarbenoids in Rh(III)-catalyzed C–H activation and cycloaddition with benzamides. This method, yielding azepinones, is significant in the context of efficient and mild reaction conditions for chemical synthesis (Cui, Zhang, Wang, & Wu, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(cyclopentylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZHVOZZECTNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-cyclopentylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)